molecular formula C15H10F2N2OS B2469911 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 941941-46-4

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2469911
CAS RN: 941941-46-4
M. Wt: 304.31
InChI Key: GKFODIWKPGYPHV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is commonly known as FBTA, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Pharmacokinetics and Metabolism

Compounds similar to "N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide" are extensively studied for their pharmacokinetics and metabolism. For example, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist with a complex molecular structure involving fluorophenyl groups, were determined in humans. This study highlighted the elimination pathways, half-life, and metabolite profiling of the compound, providing essential data for understanding its behavior in the human body (Renzulli et al., 2011).

Therapeutic Applications and Safety

The therapeutic applications of compounds with fluorophenyl components are varied, ranging from treatments for insomnia to cancer therapies. However, safety concerns, such as hepatotoxicity, have been reported with the use of certain compounds like flutamide and cyproterone acetate, both of which are oral anti-androgens used in treating prostate cancer. A case of drug-induced hepatotoxicity following consecutive treatment with these compounds underscores the importance of monitoring liver enzymes and considering potential cross-hepatotoxicity when switching between similar medications (Miquel et al., 2007).

Mechanisms of Action

Understanding the mechanisms of action of such compounds is crucial for their therapeutic application. Studies on metabotropic glutamate subtype 5 receptors, quantified in the human brain using novel radioligands for PET, illustrate the advanced techniques used to explore how these compounds interact with specific receptors in the brain. This research is pivotal for developing targeted therapies for neurological conditions (Brown et al., 2008).

Novel Applications

Research into novel applications of similar compounds includes exploring their potential as probes for oxidative stress in humans. For example, studies on paracetamol metabolites suggest that detecting specific metabolites distinct from known phase I and II metabolites could represent a novel model of oxidative stress. This innovative approach highlights the ongoing search for new applications of existing compounds in understanding and diagnosing human health conditions (Trettin et al., 2014).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c16-10-6-4-9(5-7-10)8-13(20)18-15-19-14-11(17)2-1-3-12(14)21-15/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFODIWKPGYPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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